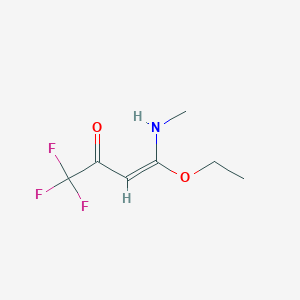

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one, also known as EF-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EF-1 is a member of the class of compounds known as trifluoromethyl ketones, which have been found to exhibit a range of interesting biological activities. In

Applications De Recherche Scientifique

Synthesis of αβ-Unsaturated Trifluoromethyl Ketones

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one can be reacted with amines to yield enaminones, which, when treated with Grignard reagents, produce αβ-unsaturated trifluoromethyl ketones through a 1,4-addition followed by elimination. This process offers a versatile method for generating compounds with significant potential in organic synthesis and medicinal chemistry (Andrew & Mellor, 2000).

Stereoselective Synthesis

The compound is also a key precursor in the stereoselective synthesis of substituted bicyclic ketones. For instance, its reaction with the pyrrolidine enamine of cyclohexanone leads to highly diastereoselective outcomes, providing a single diastereoisomer of the product. This highlights its utility in creating complex molecular architectures with defined stereochemistry (Andrew, Mellor, & Reid, 2000).

Formation of Fluorinated Organo Alkali–Metal Complexes

Reacting (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one with alkali metal salts of diethyl malonate results in the formation of fluorinated organo alkali–metal complexes. This application demonstrates its role in the synthesis of novel compounds with potential use in materials science and coordination chemistry (Song et al., 2012)

Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes

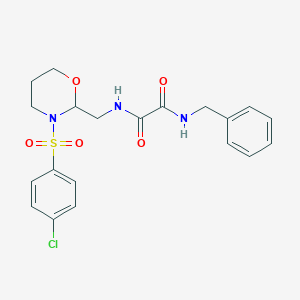

This compound serves as an important building block for the synthesis of trifluoromethyl-substituted heteroarenes, including thiophenes, furans, pyrrols, and piperazines. These processes involve addition–elimination reactions followed by catalytic reactions, demonstrating its versatility in the preparation of pharmaceutically relevant molecules. This approach was exemplified in a new synthetic route towards the nonsteroidal anti-inflammatory drug Celebrex® (celecoxib) (Sommer et al., 2017).

Synthesis of Trifluoromethylpyrroles and Related Heterocycles

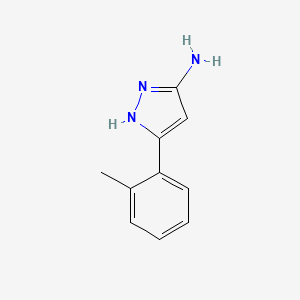

Syntheses of intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones from (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one and α-amino acids lead to pyrroles and other bicyclic heteroaromatics with trifluoromethyl substitution. This demonstrates its applicability in the synthesis of heterocyclic compounds, which are of significant interest in drug development and materials science (Andrew & Mellor, 2000).

Propriétés

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluoro-4-(methylamino)but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-3-13-6(11-2)4-5(12)7(8,9)10/h4,11H,3H2,1-2H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXRRYIJNKUCMK-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)C(F)(F)F)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C/C(=O)C(F)(F)F)/NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)

![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)

![4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2493467.png)